Trofosfamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

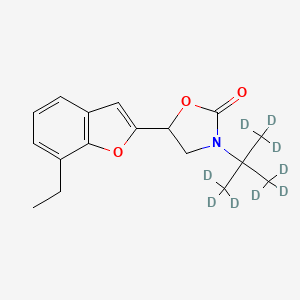

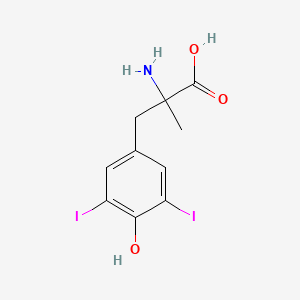

Trofosfamide-d4 is an antineoplastic agent . It is a nitrogen mustard alkylating agent . It has been used in trials to study its effects on various types of tumors .

Molecular Structure Analysis

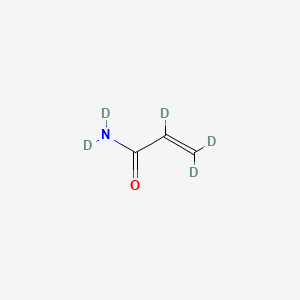

The molecular formula of this compound is C9H14D4Cl3N2O2P . The molecular weight is 327.61 . Further structural analysis would require more specific resources or experimental data.Scientific Research Applications

Investigations into trofosfamide’s clinical pharmacokinetics have revealed insights into its metabolism, showing a fast metabolism with ifosfamide (IFO) as the main stable metabolite. This underlines the importance of understanding its metabolic pathways for optimizing therapeutic strategies (Brinker, Kisro, Letsch, Brüggemann, & Wagner, 2002).

Further pharmacokinetic studies have highlighted the rapid elimination and conversion of trofosfamide to its metabolites, particularly 4-hydroxy-TRO, and its potential as a tumourstatic agent due to the high ratio of 4-hydroxy-TRO to TRO. This information is crucial for dosing and administration strategies to maximize therapeutic efficacy while minimizing side effects (Preiss, Baumann, Stefanović, Niemeyer, Poenisch, & Niederwieser, 2004).

The use of trofosfamide in the palliative treatment of various cancers, including lung, ovarian, and prostate cancer, has been explored, indicating its versatility and potential benefits across a range of conditions. This underscores the drug's significance in the oncological pharmacopeia and highlights the need for ongoing research into its applications, dosing, and long-term outcomes (Hartmann, Oechsle, Mayer, Kanz, & Bokemeyer, 2003).

Future Directions

Trofosfamide has been used in trials to study its effects on various types of tumors . There is potential for further investigation into the use of Trofosfamide and its derivatives in cancer treatment. For instance, a study found that the combination of Trofosfamide and etoposide is safe and effective in elderly and poor-performance patients with Diffuse Large B-Cell Lymphoma (DLBCL) . The observed survival outcomes might suggest potential beneficial effects . The potential value of this regimen in both first-line and relapsed/refractory DLCBL merits further investigation and is probably underestimated .

Mechanism of Action

Target of Action

Trofosfamide-d4, like its parent compound Trofosfamide, is an oxazaphosphorine derivative . The primary target of this compound is DNA . It acts as a DNA alkylating agent , which means it binds covalently to DNA, causing DNA damage .

Mode of Action

This compound, as an alkylating agent, exerts its effect by causing DNA damage . It forms covalent bonds with DNA, leading to the formation of DNA-DNA cross-links . This cross-linking can interfere with the DNA’s normal function, disrupting processes such as transcription and replication .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . When DNA damage occurs, cells respond in two major ways: they either arrest the cell cycle to repair the damage or initiate a pathway to apoptosis (programmed cell death) . In either scenario, the uncontrolled growth of tumor cells is curtailed .

Pharmacokinetics

It is known that oxazaphosphorines like trofosfamide require hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . The rate of elimination and clearance of Trofosfamide from plasma is high, indicating rapid metabolism . The metabolites of Trofosfamide include 4-hydroxy-Trofosfamide and Ifosfamide .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to cause DNA damage. This damage can lead to cell cycle arrest or programmed cell death (apoptosis), thereby inhibiting the growth of tumor cells . Trofosfamide has been used in trials studying the treatment of various tumors .

Action Environment

Environmental factors can influence the action of this compound. For instance, factors such as liver and renal function can affect the metabolism and elimination of the drug . Additionally, previous chemotherapy with certain drugs can influence the drug’s efficacy

properties

IUPAC Name |

N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-QEOHIWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676188 |

Source

|

| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189884-36-3 |

Source

|

| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)